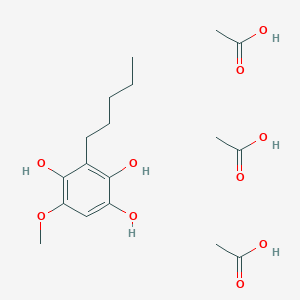
Acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol is a chemical compound with the molecular formula C14H22O5 This compound is characterized by the presence of an acetic acid group and a benzene ring substituted with methoxy and pentyl groups, along with three hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-3-pentylbenzene-1,2,4-triol and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a catalyst and a solvent. Common catalysts include sulfuric acid or phosphoric acid, and solvents such as dichloromethane or toluene.
Reaction Mechanism: The acetic anhydride reacts with the hydroxyl groups on the benzene ring, leading to the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The methoxy and pentyl groups on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products:
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituents introduced, such as halogenated or aminated derivatives.
Applications De Recherche Scientifique
Acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Acetic acid;butane-1,2,4-triol: Similar in structure but with a different alkyl chain length.
Acetic acid;5-methoxy-3-ethylbenzene-1,2,4-triol: Similar in structure but with a different alkyl substituent.
Uniqueness: Acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
34272-59-8 |
|---|---|
Formule moléculaire |
C18H30O10 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
acetic acid;5-methoxy-3-pentylbenzene-1,2,4-triol |
InChI |
InChI=1S/C12H18O4.3C2H4O2/c1-3-4-5-6-8-11(14)9(13)7-10(16-2)12(8)15;3*1-2(3)4/h7,13-15H,3-6H2,1-2H3;3*1H3,(H,3,4) |
Clé InChI |
YCGUZTPPXBFTAE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(C(=CC(=C1O)OC)O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)
![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)
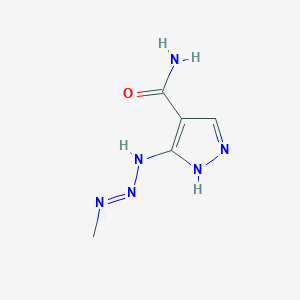

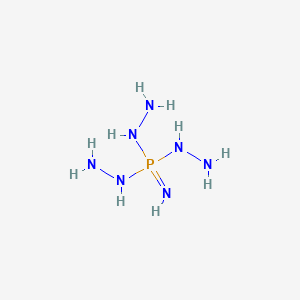

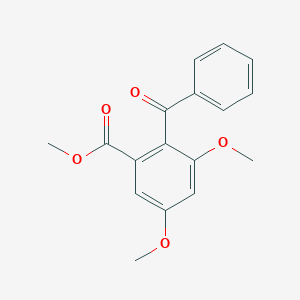
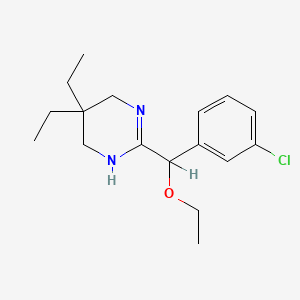
![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)
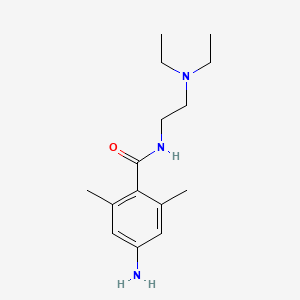
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)


![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)
